molecular formula C7H12OS B13816164 1-Propylsulfanylcyclopropane-1-carbaldehyde

1-Propylsulfanylcyclopropane-1-carbaldehyde

Cat. No.: B13816164
M. Wt: 144.24 g/mol
InChI Key: MWJIPDKJZRTFAC-UHFFFAOYSA-N
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Description

1-Propylsulfanylcyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a propylsulfanyl group and an aldehyde functional group

Chemical Reactions Analysis

Types of Reactions: 1-Propylsulfanylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products:

    Oxidation: 1-Propylsulfanylcyclopropane-1-carboxylic acid.

    Reduction: 1-Propylsulfanylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the propylsulfanyl group, making it less versatile in sulfur-related chemistry.

    1-Propylcyclopropane-1-carbaldehyde: Lacks the sulfur atom, which reduces its reactivity in thiol-related reactions.

    1-Propylsulfanylcyclopropane: Lacks the aldehyde group, limiting its use in reactions involving carbonyl chemistry.

Uniqueness: 1-Propylsulfanylcyclopropane-1-carbaldehyde is unique due to the presence of both the propylsulfanyl and aldehyde groups on a cyclopropane ring. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

1-propylsulfanylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H12OS/c1-2-5-9-7(6-8)3-4-7/h6H,2-5H2,1H3

InChI Key

MWJIPDKJZRTFAC-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CC1)C=O

Origin of Product

United States

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